N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-4-(oxan-4-yl)butanamide
Description
N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-4-(oxan-4-yl)butanamide is a complex organic compound featuring an imidazole ring, a phenyl group, and an oxan-4-yl butanamide moiety
Properties
IUPAC Name |
N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-4-(oxan-4-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-18(6-2-3-15-7-11-24-12-8-15)22-14-16-4-1-5-17(13-16)19-20-9-10-21-19/h1,4-5,9-10,13,15H,2-3,6-8,11-12,14H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMUSCNMUAESHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCCC(=O)NCC2=CC(=CC=C2)C3=NC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the phenyl group and the butanamide moiety. Key reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its imidazole ring may interact with biological targets, making it useful in drug discovery.
Medicine: Potential use in the development of new pharmaceuticals, particularly as an inhibitor or modulator of specific enzymes or receptors.
Industry: Applications in material science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may bind to specific receptors or enzymes, altering their activity. The imidazole ring, in particular, is known for its ability to coordinate with metal ions, which can be crucial in biological systems.
Comparison with Similar Compounds
Imidazole derivatives: Other compounds containing the imidazole ring, such as histamine and various pharmaceuticals.
Phenyl derivatives: Compounds with phenyl groups, such as phenol and benzene derivatives.
Butanamide derivatives: Other amides with similar structures, such as acetamide and propionamide.
Uniqueness: N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-4-(oxan-4-yl)butanamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to its similar counterparts.
This compound's diverse applications and unique structure make it a valuable subject of study in various scientific disciplines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
